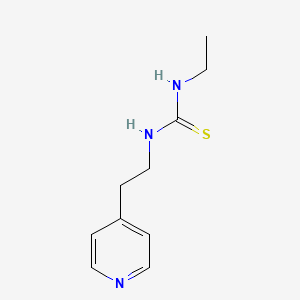
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea is an organosulfur compound belonging to the thiourea family Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, medicinal chemistry, and industrial applications
準備方法
The synthesis of 1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea typically involves the reaction of ethyl isothiocyanate with 2-(pyridin-4-yl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the amine on the isothiocyanate group. The reaction proceeds as follows:
C2H5NCS+C7H9N→C2H5NHC(S)NHC7H9N
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions for these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as transition metal complexes. Major products formed from these reactions include sulfonyl thioureas, thiol derivatives, and substituted thioureas.
科学的研究の応用
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Medicine: Research has shown that thiourea derivatives can act as enzyme inhibitors, making them valuable in drug discovery and development.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals due to its reactivity and stability.
作用機序
The mechanism of action of 1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The pyridin-4-ylethyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. Pathways involved in its action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
類似化合物との比較
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea can be compared with other thiourea derivatives such as:
1-Phenyl-3-(2-pyridin-4-ylethyl)thiourea: Similar structure but with a phenyl group instead of an ethyl group, leading to different chemical and biological properties.
1-Methyl-3-(2-pyridin-4-ylethyl)thiourea: The methyl group affects the compound’s reactivity and solubility compared to the ethyl group.
1-Ethyl-3-(2-pyridin-3-ylethyl)thiourea: The position of the pyridine nitrogen affects the compound’s binding affinity and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
1-ethyl-3-(2-pyridin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-12-10(14)13-8-5-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXIFESLERPDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5847888.png)
![1-(3,4-Dimethylphenyl)-3-[(3-methylphenyl)carbamothioylamino]thiourea](/img/structure/B5847895.png)
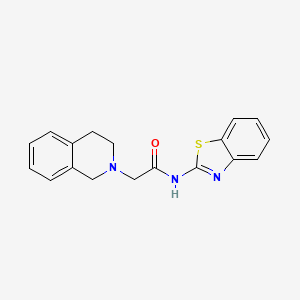
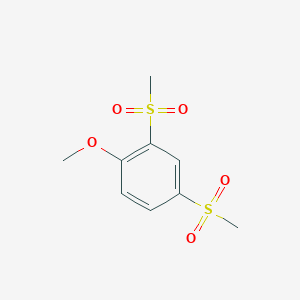
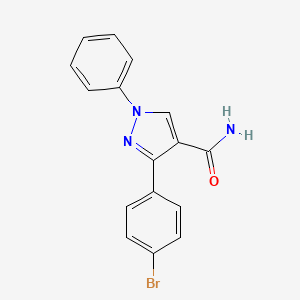
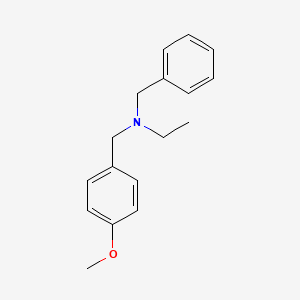
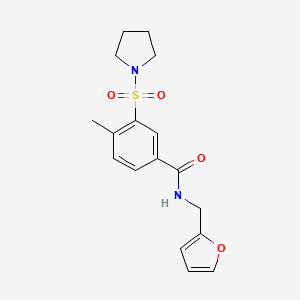
![(2E)-1-{8-Bromo-5H-[1,2,4]triazino[5,6-B]indol-3-YL}-2-[(4-nitrophenyl)methylidene]hydrazine](/img/structure/B5847938.png)
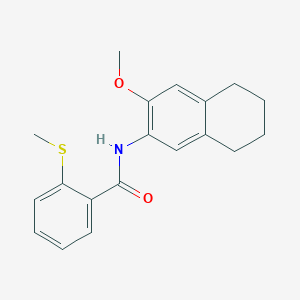
![3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5847966.png)
![4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B5847973.png)
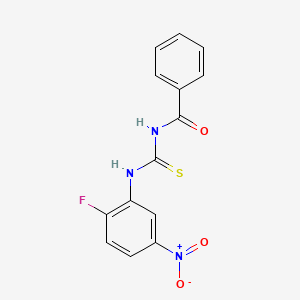
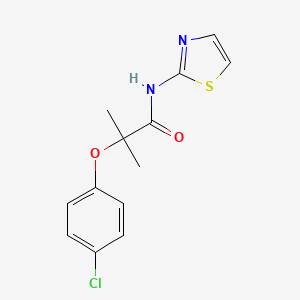
![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)
